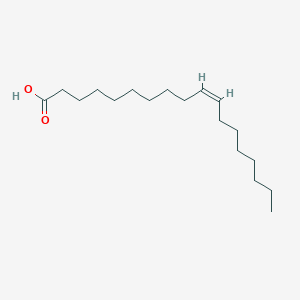

cis-10-Octadecenoic acid

Description

Significance of Octadecenoic Acid Positional and Geometric Isomers in Biological Systems

The position and geometric configuration (cis/trans) of the double bond in octadecenoic acids are critical determinants of their physical and biological properties. Even minor shifts in the double bond's location can significantly alter how these molecules are metabolized and integrated into cellular structures, potentially leading to different physiological outcomes. ump.edu.mynih.gov Changes in the geometry and position of double bonds can affect the physical characteristics of cell membrane bilayers. ump.edu.my

In eukaryotic cells, desaturase enzymes operate with high specificity to create double bonds exclusively in the cis configuration. acs.org The presence of trans isomers in biological samples can, therefore, be an indicator of processes like endogenous radical stress or microbial metabolism. acs.orgnih.gov The metabolic fate of octadecenoic acid isomers is profoundly influenced by these structural details. Studies have shown that both the double bond's location and its geometry specifically affect the rates of oxidation and esterification in the liver. nih.gov For instance, after absorption, the incorporation of different 18:1 isomers into tissues is dependent on their specific double-bond configuration and position. researchgate.net

Research comparing the positional isomers trans-9-, trans-10-, and trans-11-octadecenoic acid in mice revealed significant differences in their accumulation in tissues like the heart and erythrocytes, as well as distinct catabolic rates. jst.go.jp This highlights that individual isomers may play varied roles in health and disease, making the precise analysis of their structure and function a key focus in biochemistry and food science. ump.edu.myjst.go.jp The functional importance of isomerism is further emphasized by findings that closely related dienoic isomers, such as trans-10, cis-15-octadecadienoic acid and cis-9, cis-15-octadecadienoic acid, exert markedly different effects on biological processes like skin inflammation. frontiersin.org

Overview of Monounsaturated Fatty Acid Diversification and Research Interest

The world of monounsaturated fatty acids (MUFAs) is remarkably diverse, with over 50 distinct molecular structures identified in the plant kingdom alone. nih.govresearchgate.net This diversity is a result of the evolution of various desaturase enzymes that catalyze the dehydrogenation of saturated fatty acids with high regio- and stereoselectivity, leading to a wide array of fatty acid structures with the double bond in different positions. nih.gov The specific location and geometric configuration of this unsaturation confer unique physicochemical properties to these molecules, which are found in membrane, storage, and surface lipids. nih.govresearchgate.net

While oleic acid (cis-9-octadecenoic acid) is the most common MUFA, research interest is increasingly turning towards less abundant isomers as potential biomarkers and active regulators in health and disease. mdpi.comcsic.esaacrjournals.org For example, positional isomers of hexadecenoic acid (a 16-carbon fatty acid), such as palmitoleic acid (16:1n-7), sapienic acid (16:1n-10), and hypogeic acid (16:1n-9), are now being investigated for their distinct roles in metabolic regulation. mdpi.comcsic.es This growing focus is driven by the understanding that different MUFAs can have varied impacts on cellular processes, including cell signaling and the development of chronic diseases. aacrjournals.orgahajournals.org The source of MUFAs, whether from plants or animals, is also a critical factor, as the accompanying nutrients can significantly influence their ultimate health effects. ahajournals.org

Contextualization of cis-10-Octadecenoic Acid within Broader Fatty Acid Metabolism Studies

This compound occupies a unique position within the broader landscape of fatty acid metabolism, primarily defined by its comparative processing against the far more abundant cis-9-octadecenoic acid (oleic acid). researchgate.net Human studies using deuterium-labeled tracers have provided a detailed comparison of their metabolic fates. While both isomers are absorbed equally well, their post-absorptive pathways diverge significantly. Both cis-10- and trans-10-octadecenoic acid are oxidized more rapidly than oleic acid. researchgate.net Furthermore, the conversion of the Δ10 isomers into their corresponding 16:1 monounsaturated fatty acids occurs at a rate approximately three times faster than that of oleic acid. researchgate.net

The structural differences also dictate how these isomers are incorporated into complex lipids. The Δ10-octadecenoic acid isomers are preferentially placed at the sn-1 position of phosphatidylcholine and are largely excluded from the sn-2 position. researchgate.net The esterification of cholesterol is also notably slower with the Δ10 isomers compared to oleic acid. researchgate.net Conversely, the rates of further desaturation and elongation of this compound are very low, indicating it is not a significant precursor for the synthesis of longer polyunsaturated fatty acids. researchgate.net

Comparative Metabolic Fate of this compound vs. cis-9-Octadecenoic Acid

| Metabolic Process | This compound (10c-18:1) | cis-9-Octadecenoic Acid (9c-18:1) | Reference |

|---|---|---|---|

| Absorption | Equally well absorbed | Equally well absorbed | researchgate.net |

| Oxidation Rate | More rapid | Slower | researchgate.net |

| Conversion to 16:1 Isomers | ~3 times faster | Slower | researchgate.net |

| Incorporation into Phosphatidylcholine | Preferentially at sn-1 position, excluded from sn-2 | - | researchgate.net |

| Cholesterol Esterification | 2.5 to 4.3 times slower | Faster | researchgate.net |

| Desaturation & Elongation | Very low rates | Substrate for further metabolism | researchgate.net |

The metabolic context of this compound is also informed by the activities of gut microbiota. Certain gut bacteria, such as Lactobacillus plantarum, can metabolize dietary polyunsaturated fatty acids like linoleic acid through pathways that involve 10-hydroxy intermediates, ultimately producing isomers like trans-10-octadecenoic acid. sci-hub.sekyoto-u.ac.jp More recent lipidomics studies have confirmed that various gut bacteria can produce trans-10-octadecenoic acid through the biotransformation of dietary oleic acid. nih.govchemrxiv.org This places the Δ10 position isomers within the critical host-microbiome metabolic axis, suggesting that dietary fats can be converted into less common isomers by gut bacteria, which then enter host circulation and are metabolized differently than their dietary precursors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-10-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-9H,2-7,10-17H2,1H3,(H,19,20)/b9-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJSBBXBKPUZAA-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Ecological Distribution of Cis 10 Octadecenoic Acid

Detection in Plant Species and Seed Oils

cis-10-Octadecenoic acid, an isomer of the more common oleic acid, has been identified in the seed oils of certain plant species. Its occurrence is not as widespread as other C18:1 isomers like oleic acid (cis-9) or cis-vaccenic acid (cis-11).

Detailed research has confirmed the presence of this compound as a constituent of the seed oil from Zanthoxylum alatum, a plant species found in the Rutaceae family. fao.org While the majority of commercially available plant oils are dominated by oleic acid, specialized analytical studies are required to detect and quantify less common isomers like this compound. researchgate.net For instance, studies on the seed oil of Asclepias syriaca have identified a significant amount of cis-11-octadecenoic acid, highlighting that different plant families can produce a variety of octadecenoic acid isomers. cdnsciencepub.com

Table 1: Detection of cis-10-Octadecenoic Acid and Related Isomers in Plant Seed Oils

| Compound | Plant Species | Family | Source |

|---|---|---|---|

| cis-10-Octadecenoic acid | _Zanthoxylum alatum_ | Rutaceae | fao.org |

| cis-11-Octadecenoic acid | Asclepias syriaca | Asclepiadaceae | cdnsciencepub.com |

| Oleic acid (cis-9-Octadecenoic acid) | Olea europaea (Olive) | Oleaceae |

Identification in Microbial Biomass and Fermentation Products

The presence of this compound and its isomers is closely linked to microbial metabolic pathways. Certain bacteria possess the enzymatic machinery to transform polyunsaturated fatty acids, such as linoleic acid, into a variety of monounsaturated and saturated fatty acids.

Gut microorganisms, particularly species of Lactobacillus, are known to metabolize linoleic acid through pathways that generate various intermediates, including hydroxy and oxo fatty acids. nih.govfrontiersin.org For example, Lactobacillus plantarum can convert linoleic acid into oleic acid (cis-9) via a series of intermediates that includes 10-hydroxy-cis-12-octadecenoic acid (HYA) and 10-oxo-octadecanoic acid. nih.gov The enzymatic action within these pathways can also lead to the formation of trans-10-octadecenoic acid. pnas.org

Furthermore, bacteria from the Pseudomonas genus have been shown to possess enzymes that catalyze the reversible interconversion between oleic acid (cis-9) and trans-10-octadecenoic acid, with 10-hydroxyoctadecanoic acid as an intermediate. This indicates a dynamic microbial metabolism around the 10th carbon position of the C18 fatty acid chain, creating the potential for the formation of this compound as either an intermediate or a final product in specific microbial environments.

Table 2: Microbial Genera Associated with the Metabolism of C18 Fatty Acid Isomers

| Microbial Genus | Metabolic Activity | Related Isomers Formed | Source |

|---|---|---|---|

| Lactobacillus | Biohydrogenation of linoleic acid | 10-hydroxy-cis-12-octadecenoic acid, trans-10-octadecenoic acid, cis-9-octadecenoic acid | nih.govpnas.org |

| Pseudomonas | Isomerization and hydration of oleic acid | trans-10-Octadecenoic acid, 10-hydroxyoctadecanoic acid |

Presence in Animal-Derived Lipids (Excluding Human Clinical Samples)

This compound is found in the lipids of ruminant animals, such as cows and camels. Its presence is a direct result of the biohydrogenation of dietary unsaturated fatty acids by the microflora in the rumen.

Analysis of milk fat from cows shows a complex mixture of cis- and trans-octadecenoic acid isomers. nih.gov While the cis-9 isomer (oleic acid) is the most abundant, a range of other positional isomers, including those with the double bond at positions 6 through 14, have been detected. nih.gov This distribution confirms the presence of this compound within the total cis-18:1 fraction of milk fat.

Similar findings have been reported for the milk and adipose tissue lipids of the dromedary camel (Camelus dromedarius). nih.gov In these fats, oleic acid is the most prominent cis isomer, followed by cis-vaccenic acid (cis-11). Other cis isomers found encompass those with double bonds from the Δ6 to Δ15 positions. nih.gov The consistent production of this range of isomers across different ruminant species, despite millions of years of evolutionary divergence, suggests that the rumen microbiome has conserved the metabolic pathways responsible for their synthesis. nih.gov The diet of the ruminant can influence the relative proportions of these isomers. nih.govcdnsciencepub.com

Table 3: Distribution of cis-Octadecenoic Acid Isomers in Ruminant Fat

| Animal | Lipid Source | Detected cis-18:1 Isomers (Position of double bond) | Predominant cis Isomers | Source |

|---|---|---|---|---|

| Cow | Milk Fat | Δ6 to Δ14 | cis-9 (Oleic acid) | nih.gov |

| Camel | Milk and Hump Fat | Δ6 to Δ8, Δ9, Δ11, Δ12 to Δ15 | cis-9 (Oleic acid), cis-11 (Vaccenic acid) | nih.gov |

Comparative Analysis of this compound Distribution Among Isomers in Natural Matrices

In natural lipid matrices, this compound is typically found in much lower concentrations than its more common structural isomers, particularly oleic acid (cis-9-octadecenoic acid).

In ruminant milk fat, the distribution of cis-octadecenoic acid isomers is heavily skewed towards oleic acid, which constitutes approximately 95% of the total cis-C18:1 fraction. nih.gov The remaining 5% is composed of a variety of other positional isomers, including this compound. Following oleic acid, cis-vaccenic acid (cis-11) is generally the next most abundant isomer in ruminant fats. nih.gov

Metabolic studies comparing the fate of different isomers reveal functional distinctions based on the position of the double bond. For example, when compared to the prevalent cis-9 isomer, both cis-10 and trans-10-octadecenoic acid isomers are oxidized more rapidly. researchgate.net This suggests that the Δ10 isomers are catabolized for energy at a higher rate than oleic acid. researchgate.net Conversely, the esterification of cholesterol is significantly slower with the Δ10 isomers compared to cis-9-octadecenoic acid. researchgate.net This differential metabolic handling underscores that despite being structurally similar, the specific placement of the double bond in octadecenoic acid isomers has significant biochemical consequences.

Enzymology and Molecular Regulation of Octadecenoic Acid Metabolism

Characterization of Key Enzymes Catalyzing C10 Position Modifications

Oleate (B1233923) hydratases (EC 4.2.1.53) are the principal enzymes responsible for catalyzing the hydration of the cis-9 double bond of oleic acid to produce (R)-10-hydroxystearic acid (10-HSA). nih.govnih.gov This transformation is a key step in the fatty acid metabolism of various microorganisms and is noted for its high regio- and stereospecificity. d-nb.info These enzymes are flavoproteins, typically utilizing flavin adenine (B156593) dinucleotide (FAD) as a cofactor to ensure structural stability and catalytic function. nih.govnih.govscispace.com

The catalytic efficiency of oleate hydratases is highly dependent on specific physicochemical parameters. Extensive research has identified the optimal pH, temperature, and cofactor requirements for these enzymes from various microbial sources.

Optimal pH and Temperature: The optimal pH for most oleate hydratases falls within a slightly acidic to neutral range, generally between 6.0 and 7.5. uniprot.orgsemanticscholar.orgnih.gov Similarly, the optimal temperature for these enzymes typically ranges from 18°C to 35°C, with activity decreasing at higher temperatures. uniprot.orgmdpi.comfu-berlin.denih.gov

Interactive Table: Optimal Conditions for Various Oleate Hydratases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus rhamnosus ATCC 53103 | 6.6 | 24 - 28 | mdpi.com |

| Elizabethkingia meningoseptica | ~6.0 | 25 | uniprot.org |

| Pediococcus parvulus | 6.0 | 18 | fu-berlin.de |

| Lactococcus garvieae | 7.5 | 30 | semanticscholar.orgmdpi.com |

| Stenotrophomonas maltophilia | 6.0 | 35 | nih.gov |

| Macrococcus caseolyticus | 6.5 | 25 | google.com |

Cofactor Dependence: Oleate hydratases are flavoproteins that demonstrate a strict requirement for the FAD cofactor. nih.govnih.govscispace.comrcsb.org This cofactor is non-covalently bound and plays a crucial structural role by stabilizing the enzyme's active conformation. nih.govd-nb.infomdpi.com While FAD is essential, studies have revealed that its reduced form, FADH₂, is the preferred state for catalysis, with its presence leading to a significant increase in enzymatic activity. mdpi.commdpi.comresearchgate.net The addition of reducing agents like NADH can enhance activity, likely by facilitating the in-situ reduction of FAD to FADH₂. nih.gov

Oleate hydratases exhibit remarkable specificity, acting primarily on the C9-C10 double bond of unsaturated fatty acids to produce a hydroxyl group at the C10 position. nih.gov

Substrate Scope: The primary substrate for these enzymes is oleic acid (C18:1). However, they can also hydrate (B1144303) a variety of other unsaturated fatty acids, provided they contain a cis-double bond at the Δ9 position. mdpi.com Accepted substrates include palmitoleic acid (C16:1), myristoleic acid (C14:1), linoleic acid (C18:2), and α-linolenic acid. nih.govgoogle.comasm.org Some isozymes, classified as OhyA2, demonstrate higher activity toward polyunsaturated fatty acids (PUFAs) compared to the OhyA1-type enzymes. asm.org

Stereoselectivity: The hydration reaction is highly stereoselective. The hydration of oleic acid exclusively yields (R)-10-hydroxystearic acid (10-HSA) with very high enantiomeric purity (ee > 95%). mdpi.commdpi.com When linoleic acid is the substrate, the product is (S)-(12Z)-10-hydroxy-octadecenoic acid. mdpi.com This change in the stereochemical descriptor from (R) to (S) is a consequence of the Cahn-Ingold-Prelog priority rules due to the additional double bond in linoleic acid, rather than a change in the enzyme's catalytic mechanism. mdpi.com

The three-dimensional structures of several oleate hydratases have been resolved through X-ray crystallography, providing critical insights into their mechanism. nih.govrcsb.orgnih.gov These enzymes can exist as monomers or homodimers. nih.govfu-berlin.de

Structurally, OhyAs are characterized by an N-terminal Rossman-type fold that forms the FAD-binding domain and a substrate-binding domain. nih.govscispace.com The FAD cofactor is bound non-covalently at the interface of these domains. nih.gov Its binding is critical, as it induces a significant conformational change that organizes a flexible loop within the active site, positioning key catalytic residues correctly for the reaction. d-nb.infoscispace.comrcsb.org The active site itself is a V-shaped, predominantly hydrophobic channel located near the FAD isoalloxazine ring. scispace.com Specific amino acid residues within this pocket, such as glutamate (B1630785) and tyrosine, function as acid-base catalysts to facilitate the hydration of the C=C double bond. nih.govscispace.com In Staphylococcus aureus OhyA, an arginine residue (Arg81) serves as a gatekeeper, controlling the entry of the fatty acid substrate into the active site tunnel. nih.gov

Genetic Basis and Regulation of Biosynthetic Pathways

The production and activity of oleate hydratases are controlled at both the genetic and protein levels, ensuring that their function is aligned with the metabolic needs of the organism.

The genes encoding oleate hydratases, commonly designated as ohyA, have been successfully identified, cloned, and sequenced from a wide range of bacteria. These include species such as Lactobacillus rhamnosus, Stenotrophomonas sp., Lactococcus garvieae, and Bifidobacterium breve. semanticscholar.orgmdpi.comrcsb.orgtandfonline.com The identification of these genes has often been accomplished through genomic analysis, followed by cloning into expression hosts like Escherichia coli to enable large-scale production and purification of the recombinant enzymes for detailed characterization. mdpi.comrcsb.org For instance, the ohyA gene from Nocardia cholesterolicum was found to be 1,767 base pairs in length, encoding a protein of 588 amino acids. researchgate.net

Interactive Table: Examples of Cloned Oleate Hydratase Genes

| Source Organism | Gene Designation | Host for Expression | Reference |

| Lactobacillus rhamnosus ATCC 53103 | olh | Escherichia coli | mdpi.com |

| Stenotrophomonas sp. KCTC 12332 | OhySt | Escherichia coli | rcsb.org |

| Lactococcus garvieae | OHase | Escherichia coli | semanticscholar.org |

| Nocardia cholesterolicum NRRL 5767 | NcOhy1 | Escherichia coli | researchgate.net |

| Bifidobacterium breve NCFB 2258 | MCRA | Lactococcus, Corynebacterium | tandfonline.com |

The expression and activity of oleate hydratases are subject to complex regulatory mechanisms.

Transcriptional Regulation: In some bacteria, the expression of the ohyA gene can be influenced by the presence of its substrates. In Staphylococcus aureus, for example, ohyA mRNA levels are slightly increased in the presence of unsaturated fatty acids, although this effect may be linked to general growth promotion rather than a specific regulatory pathway. nih.gov More significant regulation in S. aureus is exerted by the SrrAB two-component system, which governs responses to oxidative stress and anaerobic metabolism, linking oleate hydratase function to broader cellular stress responses. frontiersin.org Analysis of gene synteny in various Staphylococcus species reveals that transcriptional regulator genes are often located near the ohyA gene, suggesting conserved regulatory strategies. frontiersin.org

Post-Translational Regulation: While many metabolic enzymes are regulated by covalent post-translational modifications (PTMs) such as acetylation or phosphorylation, the primary regulatory mechanism for oleate hydratase activity appears to be the binding of its FAD cofactor. creative-proteomics.comfrontiersin.org The loss of this non-covalently bound cofactor during purification often results in an inactive enzyme. fu-berlin.demdpi.com Activity can be fully or partially restored by the addition of FAD, with the reduced FADH₂ form being most effective. mdpi.com This highlights that the intracellular availability and redox state of the flavin cofactor are critical points of post-translational control for enzyme activity.

Biological Roles and Molecular Signaling of Cis 10 Octadecenoic Acid Metabolites

Participation in Cellular Energy Metabolism and Lipid Homeostasis at a Mechanistic Level

Metabolites of octadecenoic acids are deeply integrated into the regulation of cellular energy and lipid balance. Gut bacteria, such as Lactobacillus plantarum, convert dietary PUFAs into a range of derivatives, including hydroxy and oxo fatty acids, which directly influence host metabolism. frontiersin.orgbiorxiv.orgpnas.org A notable metabolite, 10-oxo-cis-12-octadecenoic acid (KetoA), has been shown to enhance energy metabolism, contributing to anti-obesity effects. frontiersin.orgnih.gov This is achieved, in part, through the activation of the transient receptor potential vanilloid 1 (TRPV1) channel in adipose tissue. frontiersin.orgnih.govglpbio.com

Furthermore, these metabolites regulate lipid homeostasis at the molecular level by acting as signaling molecules. KetoA, for instance, promotes adipocyte differentiation, stimulates the production of the insulin-sensitizing hormone adiponectin, and enhances glucose uptake in cells. frontiersin.orgbiorxiv.orgnih.gov These effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism. frontiersin.orgnih.govsci-hub.secore.ac.uk The conversion of dietary fatty acids by the gut microbiota thus directly impacts the host's lipid composition and energy expenditure. pnas.org

Table 1: Research Findings on Cellular Energy Metabolism and Lipid Homeostasis

| Metabolite | Finding | Mechanism of Action | Organism/Cell Model |

|---|---|---|---|

| 10-oxo-cis-12-octadecenoic acid (KetoA) | Enhances energy metabolism and exerts anti-obesity effects. frontiersin.orgnih.gov | Activation of TRPV1 in adipose tissue. frontiersin.orgnih.govglpbio.com | Mice |

| 10-oxo-cis-12-octadecenoic acid (KetoA) | Accelerates adipocyte differentiation, adiponectin production, and glucose uptake. frontiersin.orgbiorxiv.orgnih.gov | Activation of PPARγ. frontiersin.orgsci-hub.secore.ac.uk | Adipocytes |

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Regulates glucose homeostasis and increases resistance to obesity. frontiersin.orgbiorxiv.orgnih.gov | Activation of GPR40 and GPR120. frontiersin.orgbiorxiv.orgnih.gov | Mice |

Modulation of G Protein-Coupled Receptors (GPCRs), including GPR40 and GPR120

A primary mechanism through which octadecenoic acid metabolites exert their effects is by modulating the activity of G protein-coupled receptors (GPCRs), particularly GPR40 (also known as FFAR1) and GPR120 (FFAR4). mdpi.com The linoleic acid metabolite 10-hydroxy-cis-12-octadecenoic acid (HYA) is a potent agonist for both GPR40 and GPR120, demonstrating higher activity than its precursor, linoleic acid. frontiersin.orgbiorxiv.orgnih.govresearchgate.netresearchgate.net

Activation of these receptors triggers a cascade of intracellular signaling events. For example, HYA-mediated activation of GPR40 helps to repair and maintain the intestinal epithelial barrier, a critical function for preventing inflammation-related conditions like colitis. researchgate.netnih.goveventscribe.netebi.ac.ukmdpi.comtandfonline.com This occurs partially via the GPR40-MEK-ERK signaling pathway. nih.govmdpi.com Similarly, another metabolite, 10-oxo-trans-11-octadecenoic acid (KetoC), regulates the function of immune cells like monocytes and epithelial cells through GPR120 signaling. frontiersin.orgnih.gov The activation of GPR40 and GPR120 by specific agonists has also been demonstrated to suppress the release of inflammatory cytokines. biorxiv.org

Table 2: Research Findings on GPCR Modulation

| Metabolite/Agonist | Receptor(s) | Finding | Organism/Cell Model |

|---|---|---|---|

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | GPR40, GPR120 | Regulates glucose homeostasis and ameliorates intestinal barrier impairment. frontiersin.orgbiorxiv.orgnih.gov | Mice, Caco-2 cells |

| 10-oxo-trans-11-octadecenoic acid (KetoC) | GPR120 | Regulates monocyte and epithelial cell function. frontiersin.orgnih.gov | Monocytes, Epithelial cells |

| GW9508 (GPR40/120 agonist) | GPR40, GPR120 | Inhibited the release of cytokines from LPS-stimulated dendritic cells. biorxiv.org | Mouse bone marrow-derived dendritic cells |

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | GPR40 | Induces calcium mobilization and ameliorates gingival epithelial barrier disruption. eventscribe.netcaymanchem.com | HEK293 cells, Gingival epithelial cells |

Activation of Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known for its role in detecting heat and pain, is another key target for octadecenoic acid metabolites. Specifically, 10-oxo-cis-12-octadecenoic acid (KetoA) has been identified as a direct activator of TRPV1. glpbio.comcaymanchem.comcaymanchem.commedkoo.comlipidmaps.org This interaction is a critical component of how KetoA enhances energy metabolism. frontiersin.orgbiorxiv.orgnih.gov

In cellular studies, KetoA was shown to selectively increase intracellular calcium levels in cells engineered to express TRPV1, an effect not observed in cells expressing other related TRP channels. glpbio.comcaymanchem.comcaymanchem.comlipidmaps.org The activation of TRPV1 by KetoA also induces inward electrical currents in these cells, an effect that can be blocked by the specific TRPV1 antagonist, capsazepine. glpbio.comcaymanchem.comcaymanchem.com In animal models, the metabolic benefits of dietary KetoA, such as reduced weight gain and lower adipose tissue mass, were observed in wild-type mice but were absent in mice lacking the TRPV1 gene (Trpv1 knockout), confirming the channel's essential role in mediating these effects. glpbio.comcaymanchem.comcaymanchem.comlipidmaps.org

Table 3: Research Findings on TRPV1 Activation

| Metabolite | Finding | Mechanism of Action | Organism/Cell Model |

|---|---|---|---|

| 10-oxo-cis-12-octadecenoic acid (KetoA) | Selectively increases calcium levels and induces inward currents. glpbio.comcaymanchem.comlipidmaps.org | Direct activation of the TRPV1 channel. glpbio.comcaymanchem.comlipidmaps.org | HEK293 cells expressing TRPV1 |

| 10-oxo-cis-12-octadecenoic acid (KetoA) | Reduces weight gain, adipose tissue weight, and plasma triglyceride levels. glpbio.comcaymanchem.comlipidmaps.org | TRPV1-dependent enhancement of energy metabolism. frontiersin.orgnih.gov | Wild-type mice (effect absent in Trpv1 knockout mice) |

Interaction with Nuclear Receptors (e.g., PPARγ, LXR)

Nuclear receptors are critical regulators of gene expression involved in metabolism and inflammation, and they are significant targets for fatty acid metabolites. Peroxisome proliferator-activated receptor-gamma (PPARγ) is a well-documented interactor. Metabolites derived from linoleic acid, particularly 10-oxo-cis-12-octadecenoic acid (KetoA), are potent activators of PPARγ. frontiersin.orgnih.govsci-hub.secore.ac.uk

The activation of PPARγ by these metabolites initiates a transcriptional program that is central to regulating host energy metabolism. core.ac.uk Downstream effects include the acceleration of adipocyte differentiation (the process of creating new fat cells), increased production of adiponectin, and enhanced cellular glucose uptake. frontiersin.orgbiorxiv.orgnih.gov These actions collectively contribute to improved insulin (B600854) sensitivity and better control of lipid homeostasis. While the interaction with PPARγ is well-established, other related fatty acids, such as the trans isomer trans-9-octadecenoic acid, have been shown to act as agonists for both PPARγ and PPARα, suggesting a broader role for octadecenoic acid isomers in nuclear receptor signaling. atamanchemicals.com

Table 4: Research Findings on Nuclear Receptor Interaction

| Metabolite | Receptor | Finding | Implication |

|---|---|---|---|

| 10-oxo-cis-12-octadecenoic acid (KetoA) | PPARγ | Potently activates the receptor. frontiersin.orgnih.govsci-hub.secore.ac.uk | Regulation of host energy metabolism, adipocyte differentiation, and glucose uptake. frontiersin.orgbiorxiv.orgnih.gov |

| trans-10-Octadecenoic acid | PPARs | Modulates the activity of PPARs. | Regulation of lipid and glucose metabolism. |

| trans-9-Octadecenoic acid | PPARγ, PPARα | Acts as an agonist for both receptors. atamanchemicals.com | Regulation of lipid and glucose metabolism. atamanchemicals.com |

Function as Precursors for Complex Lipid Synthesis (e.g., Phospholipids (B1166683), Triglycerides)

Cis-10-octadecenoic acid and its isomers are fundamental building blocks in lipid biochemistry. atamanchemicals.com As fatty acids, they are readily incorporated into more complex lipid structures that are essential for cellular function. A primary fate is their esterification into triglycerides, which serve as the main form of energy storage in adipose tissue. They are also integral components of phospholipids, the primary molecules that form cellular membranes, dictating their fluidity and function.

Influence on Cellular Processes in Non-Human Organisms (e.g., Microbial Growth, Plant Defense Responses)

The influence of this compound and its relatives extends to non-human organisms, particularly microbes and plants.

Microbial Growth and Metabolism: Certain bacteria, notably species like Lactobacillus plantarum, possess the enzymatic machinery to metabolize polyunsaturated fatty acids. frontiersin.orgbiorxiv.org They convert compounds like linoleic acid into various derivatives, including 10-hydroxy-cis-12-octadecenoic acid. core.ac.uk The presence of specific fatty acids in the environment can also influence the growth and adhesion capabilities of probiotic bacteria. frontiersin.org

Plant Defense Responses: In the plant kingdom, octadecanoic acid-derived compounds, known as oxylipins, function as critical signaling molecules in defense systems against microbial pathogens and herbivores. pnas.org Upon attack, plants rapidly synthesize these compounds, which then activate genes responsible for producing defense proteins and antimicrobial substances. pnas.org For instance, 12-oxophytodienoic acid (OPDA), a derivative of linolenic acid, is a key signal transducer in these defense pathways. pnas.orgfrontiersin.org Research has also indicated that fatty acids with cis-configured double bonds generally exhibit more potent antimicrobial activity compared to their trans counterparts, highlighting the structural importance of these molecules in plant immunity. nih.gov

Table 5: Research Findings on Roles in Non-Human Organisms

| Organism Type | Finding | Molecule(s) Involved | Reference |

|---|---|---|---|

| Bacteria (Lactobacillus plantarum) | Metabolizes PUFAs into bioactive derivatives. | Linoleic acid, 10-hydroxy-cis-12-octadecenoic acid | frontiersin.orgbiorxiv.orgcore.ac.uk |

| Plants | Octadecanoic acid derivatives act as signals for defense against pathogens and herbivores. | Oxylipins, 12-oxophytodienoic acid (OPDA) | pnas.orgfrontiersin.org |

| Plants | Fatty acids with cis-double bonds show more potent antimicrobial activity. | Cis-fatty acids | nih.gov |

Investigations into Postbiotic Activities and Immunomodulatory Mechanisms (Molecular and Cellular Studies)

"Postbiotics" are bioactive compounds produced by microorganisms during fermentation that confer health benefits to the host. frontiersin.org Metabolites of octadecenoic acid are prominent examples of postbiotics with significant immunomodulatory properties. 10-hydroxy-cis-12-octadecenoic acid (HYA), produced by gut microbes from dietary linoleic acid, is a well-studied postbiotic. eventscribe.netnoster.inc

Molecular and cellular studies have revealed that HYA exerts potent anti-inflammatory effects. It can ameliorate experimental colitis, in part by repairing the intestinal epithelial barrier. researchgate.netnih.goveventscribe.net This protective mechanism is often mediated through the activation of GPR40. eventscribe.netebi.ac.uk Other related metabolites, such as 10-oxo-trans-11-octadecenoic acid, have also been shown to have anti-inflammatory activity, for example, by reducing nitric oxide production in activated microglia, the resident immune cells of the brain. mdpi.com Furthermore, another postbiotic, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has been found to suppress inflammatory responses in immune cells by modulating both GPCR signaling and the NRF2 antioxidant pathway. frontiersin.orgbiorxiv.orgbiorxiv.org

Table 6: Research Findings on Postbiotic and Immunomodulatory Activities

| Postbiotic Metabolite | Source | Immunomodulatory Finding | Mechanism |

|---|---|---|---|

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Linoleic acid | Ameliorates colitis and repairs intestinal barrier. researchgate.netnih.goveventscribe.net | Activation of GPR40. eventscribe.netebi.ac.uk |

| 10-oxo-trans-11-octadecenoic acid (KetoC) | Linoleic acid | Decreases nitric oxide production in microglia. mdpi.com | Inhibition of ERK phosphorylation. mdpi.com |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | γ-linolenic acid | Suppresses inflammatory cytokine release from dendritic cells. frontiersin.orgbiorxiv.org | Modulation of NRF2 pathway and GPCR signaling. frontiersin.orgbiorxiv.org |

Advanced Analytical Methodologies for Cis 10 Octadecenoic Acid and Its Isomers

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of fatty acids, enabling their separation from complex biological matrices and from each other. The choice of technique depends on the specific analytical goal, whether it be comprehensive profiling, targeted quantification, or preparative purification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Fatty Acid Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids, including cis-10-octadecenoic acid. researchgate.net This technique offers high-resolution separation and sensitive detection, making it ideal for detailed fatty acid profiling. researchgate.net

To enhance volatility and improve chromatographic behavior, fatty acids are typically derivatized before GC-MS analysis. A common method is transesterification to form fatty acid methyl esters (FAMEs). researchgate.net For instance, a study on the seed oil of Zanthoxylum alatum successfully identified this compound after converting it to its pyrrolidide derivative, which provides diagnostic fragments in the mass spectrum that help pinpoint the double bond's location. researchgate.netresearchgate.net This derivatization is crucial because standard electron ionization (EI) used in GC-MS can cause double bond migration in underivatized FAMEs, complicating accurate identification. rsc.org

Capillary GC columns with polar stationary phases, such as those containing cyanopropyl polysiloxane (e.g., SP-2560), are highly effective for separating positional and geometric isomers of octadecenoic acid. jst.go.jp These columns allow for the resolution of a wide range of FAMEs, from short-chain to very-long-chain fatty acids. researchgate.net In studies of hepatic lipids, capillary GC and GC-MS have been instrumental in providing direct evidence for the incorporation of isomers like cis-12-octadecenoic acid into complex lipids. nih.gov

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Setting | Purpose |

| Column | Polar capillary column (e.g., SP-2560, cyano-column) | Separation of positional and geometric isomers. researchgate.netjst.go.jp |

| Derivatization | Methylation (FAMEs), Pyrrolidide derivatives | Increase volatility and provide diagnostic fragments. researchgate.netresearchgate.net |

| Ionization | Electron Ionization (EI) | Fragmentation of molecules for mass analysis. rsc.org |

| Detector | Mass Spectrometer (Quadrupole, TOF) | Mass-to-charge ratio detection for identification. |

| Analysis Time | ~17 minutes (for rapid methods) | Efficient sample throughput. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for lipidomics, offering the advantage of analyzing intact complex lipids without the need for prior hydrolysis. sciex.com This is particularly useful for understanding the distribution of fatty acid isomers within different lipid classes.

Reversed-phase liquid chromatography, often using C18 columns, is commonly employed to separate fatty acids and their derivatives based on their hydrophobicity. sciex.comnih.gov This technique can partially resolve some isomers, and when coupled with a mass spectrometer, it allows for their sensitive detection and quantification. sciex.com For example, a UPLC-MS/MS method was developed for the simultaneous profiling of 57 targeted oxylipins, demonstrating excellent resolution of isomeric and isobaric species. nih.gov

Derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic separation. For instance, derivatizing fatty acids with a tertiary amine enhances their detection in positive ion mode and improves the resolution of isomers by reverse-phase chromatography. sciex.com

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is a versatile technique used for both the analytical quantification and preparative purification of fatty acids. When coupled with detectors like ultraviolet (UV) or mass spectrometry, HPLC provides a robust method for determining the concentration of specific isomers in a sample. sciex.com

For complex mixtures containing numerous isomers, such as the sixteen regio- and stereoisomers of trihydroxyoctadecenoic acids (TriHOMEs), a combination of reversed-phase and chiral LC methods can achieve complete resolution. nih.gov This allows for accurate quantification and stereochemical profiling of these compounds in biological samples. nih.gov The development of such methods is crucial for understanding the biological roles and enzymatic synthesis of specific isomers. nih.gov

Mass Spectrometry Fragmentation Techniques for Isomer Differentiation

While chromatography separates isomers, mass spectrometry provides the structural information needed for their definitive identification. The key challenge lies in developing fragmentation techniques that can break the fatty acid chain at specific locations to reveal the position of the double bond.

Electron-Activated Dissociation (EAD) for Double Bond Localization

Electron-activated dissociation (EAD) is an advanced fragmentation technique that has shown great promise for the structural characterization of lipid isomers. sciex.comgcms.cz Unlike traditional collision-induced dissociation (CID), EAD generates diagnostic fragment ions that can pinpoint the exact location of double bonds within a fatty acid chain. sciex.com

In EAD, ions are irradiated with electrons, leading to the cleavage of carbon-carbon bonds along the acyl chain. researchgate.net This produces a rich fragmentation spectrum with successive cleavages, allowing for the unambiguous assignment of the double bond position. sciex.com For example, in the analysis of oleic acid (Δ9) and vaccenic acid (Δ11) isomers, EAD produced distinct fragments that clearly differentiated the two. sciex.com This technique is sensitive enough to discriminate between cis and trans stereoisomers and can be applied to fatty acids within intact complex lipids. researchgate.net

Table 2: Comparison of Fragmentation Techniques for Isomer Differentiation

| Fragmentation Technique | Principle | Advantages for Isomer Analysis | Limitations |

| Collision-Induced Dissociation (CID) | Ion activation through collisions with neutral gas. | Good for determining lipid class and sum composition. nih.gov | Poor fragmentation of fatty acyl chains; cannot localize double bonds. researchgate.net |

| Electron-Activated Dissociation (EAD) | Ion fragmentation via interaction with electrons. | Generates diagnostic fragments for double bond localization and stereoisomer differentiation. sciex.comresearchgate.net | May have longer reaction times and lower efficiency than CID. biorxiv.org |

Comparative Analysis with Collision-Induced Dissociation (CID) Limitations

Low-energy CID of even-electron lipid ions, typically analyzed in negative ion mode, results in minimal fragmentation of the carbon-carbon bonds within the fatty acyl chain. researchgate.net Instead, the primary fragments observed are often due to the loss of water or carbon dioxide, or if derivatized, the cleavage of the derivatization agent. sciex.com This results in nearly identical CID spectra for positional isomers like this compound and its counterparts, making their differentiation impossible with this technique alone. sciex.combiorxiv.org The inability of CID to provide detailed structural information on the fatty acyl chain highlights the necessity for alternative fragmentation methods like EAD for comprehensive lipid isomer analysis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the definitive structural elucidation of fatty acids, including this compound. It provides detailed information on the molecular framework, enabling the precise determination of both the position and the stereochemistry of the double bond.

¹H NMR Spectroscopy: In ¹H NMR spectra of monounsaturated fatty acids, the olefinic protons (–CH=CH–) are the most diagnostic signals. For this compound, these protons (H10 and H11) typically appear as a complex multiplet in the region of δ 5.3-5.4 ppm. The cis (Z) configuration is confirmed by the value of the vicinal coupling constant (³J) between the olefinic protons, which is typically around 10-11 Hz for a cis double bond, significantly smaller than the ~15 Hz coupling constant expected for a trans (E) isomer. aocs.org

Another key set of signals are the allylic protons (–CH₂–CH=), located on the carbons adjacent to the double bond (C9 and C12 in this case). These protons resonate at approximately δ 2.0-2.1 ppm. aocs.org The exact chemical shift and multiplicity of these signals can help differentiate positional isomers. For example, while the olefinic proton shifts are similar for cis-9 and cis-10 isomers, the pattern of the allylic proton signals will differ due to their proximity to the different ends of the alkyl chain.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is highly effective for unambiguously determining the double bond's position and geometry. The olefinic carbons (C10 and C11) of this compound produce distinct signals in the downfield region of the spectrum, typically around δ 129-130 ppm. A crucial diagnostic feature for the cis configuration is the chemical shift of the allylic carbons (C9 and C12). For cis isomers, these carbons are shielded (shifted upfield) and resonate at approximately δ 27 ppm, whereas for trans isomers, they are deshielded and appear further downfield at around δ 32-33 ppm. mdpi.comacs.org This marked difference provides a reliable method for stereochemical assignment.

Advanced 2D NMR Techniques: To overcome signal overlap and confirm assignments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, establishing connectivity. It would show a clear cross-peak between the olefinic protons (H10/H11) and their adjacent allylic protons (H9/H12), confirming the location of the double bond. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates protons with their directly attached carbons. It is used to definitively assign the ¹H and ¹³C signals for the olefinic and allylic groups, ensuring correct positional identification. researchgate.net

The following table summarizes the characteristic expected NMR data for this compound compared to its trans isomer.

| Group | Nucleus | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for trans-10-Octadecenoic Acid | Key Differentiating Feature |

| Olefinic (C10, C11) | ¹H | ~5.35 (m) | ~5.40 (m) | Coupling constant (~10 Hz for cis, ~15 Hz for trans) |

| Olefinic (C10, C11) | ¹³C | ~129-130 | ~130-131 | Subtle shift, but less diagnostic than allylic carbons. |

| Allylic (C9, C12) | ¹H | ~2.03 (m) | ~1.98 (m) | Protons adjacent to a cis bond are slightly deshielded compared to trans. |

| Allylic (C9, C12) | ¹³C | ~27.2 | ~32.5 | Strong upfield shift for carbons adjacent to a cis bond is highly diagnostic. mdpi.com |

Optimized Sample Preparation and Derivatization Strategies for Analytical Accuracy

The accurate analysis of this compound, particularly in complex biological matrices, is critically dependent on robust and optimized sample preparation protocols. These procedures are designed to efficiently extract the analyte, remove interfering substances, and convert the fatty acid into a form suitable for analysis, most commonly by gas chromatography (GC).

Lipid Extraction: The initial step involves the extraction of total lipids from the biological sample (e.g., plasma, tissue, cells). The most widely accepted and utilized methods are liquid-liquid extractions based on the principles developed by Folch et al. and Bligh and Dyer. jfda-online.com

Folch Method: This "gold standard" method uses a chloroform (B151607)/methanol (2:1, v/v) solvent system to quantitatively extract lipids from a sample. jfda-online.com Water is subsequently added to induce phase separation, with the lipids partitioning into the lower chloroform layer.

Bligh and Dyer Method: This is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with high water content (~80%), such as tissue homogenates. jfda-online.com It employs a chloroform/methanol/water system to achieve efficient extraction with reduced solvent consumption.

For quantitative studies, it is standard practice to add a known amount of an internal standard, such as a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound), prior to extraction to correct for any losses during sample workup. nih.govresearchgate.net

Derivatization for Chromatographic Analysis: Free fatty acids are polar and have low volatility, making them unsuitable for direct GC analysis. Therefore, a derivatization step is essential to convert the carboxylic acid group into a less polar, more volatile ester. nih.gov

Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization strategy. It involves the methylation of the carboxylic acid. Several reagents can be used:

Boron Trifluoride-Methanol (BF₃-MeOH): A widely used reagent that effectively catalyzes the methylation of fatty acids. The sample is heated with BF₃-MeOH, and the resulting FAMEs are then extracted into an organic solvent like hexane (B92381) or dichloromethane. mdpi.com

Acid- or Base-Catalyzed Transmethylation: For esterified fatty acids (in triglycerides or phospholipids), a base catalyst like methanolic potassium hydroxide (B78521) (KOH) can be used to transesterify the lipids directly into FAMEs. nih.gov

Pentafluorobenzyl (PFB) Esters: For high-sensitivity analysis using GC coupled with mass spectrometry (MS) in negative chemical ionization (NCI) mode, derivatization to PFB esters is superior. nih.gov The reaction is typically carried out using pentafluorobenzyl bromide (PFB-Br). The resulting PFB esters are highly electrophilic and efficiently capture electrons, leading to the formation of stable carboxylate anions ([M-PFB]⁻) in the MS source, which dramatically enhances detection sensitivity. nih.govresearchgate.net

Derivatization for Double Bond Location: To distinguish positional isomers by mass spectrometry, specific derivatization techniques are required that "fix" the double bond's location. Reagents such as dimethyl disulfide (DMDS) can be added across the double bond, leading to characteristic fragmentation patterns upon electron ionization that reveal the original position of the unsaturation. rsc.org Picolinyl esters can also be used for this purpose. rsc.org

The following table compares common derivatization strategies for the analysis of this compound.

| Derivatization Reagent | Derivative Formed | Primary Analytical Technique | Key Advantages and Purpose |

| Boron Trifluoride-Methanol (BF₃-MeOH) | Fatty Acid Methyl Ester (FAME) | GC-FID, GC-MS (EI) | Standard, robust method for general fatty acid profiling; increases volatility. mdpi.com |

| Methanolic KOH / HCl | Fatty Acid Methyl Ester (FAME) | GC-FID, GC-MS (EI) | Effective for transesterification of complex lipids directly to FAMEs. nih.gov |

| Pentafluorobenzyl Bromide (PFB-Br) | Pentafluorobenzyl Ester (PFB) | GC-MS (NCI) | Enhances sensitivity significantly for trace-level quantification. nih.govresearchgate.net |

| Dimethyl Disulfide (DMDS) | DMDS Adduct | GC-MS (EI) | Creates specific mass fragments that allow for unambiguous determination of double bond position in isomers. rsc.org |

Development of Quantitative Determination Methods in Biological Research Samples

Developing a method for the accurate quantification of this compound in biological samples requires a highly specific and sensitive analytical approach, capable of distinguishing it from a complex background of other lipids, including its own positional and geometric isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the premier techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): The development of a quantitative GC-MS method is a multi-step process.

Sample Preparation and Derivatization: As detailed previously, lipids are extracted and derivatized (e.g., to FAMEs or PFB esters) to ensure volatility and sensitivity. jfda-online.comnih.gov

Chromatographic Separation: The critical challenge is the chromatographic separation of C18:1 isomers. This is achieved using long, high-resolution capillary columns. Columns with a cyanosilicone stationary phase (e.g., SP-2380, CP-Sil 88) are particularly effective at separating fatty acid isomers based on both the position and geometry of the double bond. researchgate.netoup.com Optimized temperature programming is crucial to achieve baseline separation between this compound and other isomers like oleic acid (cis-9) and elaidic acid (trans-9).

Mass Spectrometric Detection and Quantification: For quantification, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where only ions specific to the analyte of interest are monitored, increasing sensitivity and reducing chemical noise. When using tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented, and a resulting product ion is monitored (Selected Reaction Monitoring, SRM), providing even greater specificity. researchgate.net

Use of Internal Standards: For absolute and accurate quantification, a stable isotope-labeled internal standard is essential. A study on the metabolism of octadecenoic acid isomers in human plasma successfully used deuterium-labeled this compound as an internal standard. researchgate.net This standard is added to the sample at the beginning of the workflow and co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for precise correction of analyte loss during extraction and derivatization, as well as variations in instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a powerful alternative for fatty acid analysis.

Derivatization for LC: While free fatty acids can be analyzed directly, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency. frontiersin.org

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) with C8 or C18 columns can effectively separate fatty acid isomers. The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or isopropanol. frontiersin.org

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) is used for detection. The high specificity of SRM allows for accurate quantification even if chromatographic separation of isomers is incomplete. researchgate.net

The table below outlines the key components of a typical quantitative GC-MS method developed for this compound analysis in a biological matrix.

| Parameter | Description | Purpose in Method Development |

| Sample Matrix | Human Plasma, Tissues, Cells | Source of the analyte; its complexity dictates the required cleanup. |

| Extraction | Folch or Bligh & Dyer Method | To isolate total lipids from the aqueous and protein-rich matrix. jfda-online.com |

| Internal Standard | Deuterium-labeled this compound | For accurate absolute quantification by correcting for procedural losses and instrumental variability. researchgate.net |

| Derivatization | PFB ester formation | To increase volatility and dramatically improve detection sensitivity in NCI mode. nih.govresearchgate.net |

| GC Column | High-polarity Cyanosilicone Capillary Column (e.g., 100m SP-2380) | To achieve chromatographic separation of this compound from other C18:1 isomers. oup.com |

| MS Ionization | Negative Chemical Ionization (NCI) | Provides high sensitivity for electrophilic derivatives like PFB esters. nih.gov |

| MS Detection | Selected Reaction Monitoring (SRM) | Offers maximum specificity and sensitivity by monitoring a unique precursor-to-product ion transition. researchgate.net |

Biotechnological and Research Oriented Industrial Applications of Cis 10 Octadecenoic Acid and Derivatives

Engineered Microbial Production Systems for Targeted Synthesis

The targeted synthesis of cis-10-Octadecenoic acid and its derivatives through engineered microbial systems represents a significant advancement in industrial biotechnology. This approach leverages the metabolic machinery of microorganisms, which can be genetically modified to produce specific fatty acids with high efficiency and purity.

Development of Recombinant Microorganism Strains (e.g., Escherichia coli, Yeast, Algae)

Microorganisms such as Escherichia coli, various yeast species, and microalgae are prominent platforms for the recombinant production of fatty acids. frontiersin.orggoogle.commdpi.com These organisms are well-characterized, genetically tractable, and can be cultivated on a large scale.

Escherichia coli has been successfully engineered to produce various fatty acid derivatives. For instance, recombinant E. coli expressing specific hydratase enzymes can convert precursor fatty acids into their hydroxylated forms. sci-hub.sed-nb.info Genes from organisms like Lactiplantibacillus plantarum have been cloned and expressed in E. coli to facilitate the production of hydroxylated fatty acids. ebi.ac.uk The expression of multi-enzyme systems in E. coli has been shown to produce a range of fatty acid derivatives, including hydroxylated and conjugated forms. kyoto-u.ac.jpresearchgate.net

Yeast , another versatile host, has been engineered for the production of long-chain unsaturated fatty acids. google.com By overexpressing genes for enzymes like fatty acid elongases, desaturases, and diacylglycerol acyltransferases, recombinant yeast strains can accumulate significant quantities of specific fatty acids. google.com For example, heterologous expression of a peroxygenase gene from tomato in yeast has been used to convert 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid to its epoxy derivative. researchgate.net

Algae are also a promising platform for producing fatty acids due to their photosynthetic capabilities, reducing the need for external carbon sources. mdpi.com Genetic manipulation of microalgae is an active area of research to enhance the production of specific polyunsaturated fatty acids for applications in aquaculture and human nutrition. mdpi.com

Optimization of Biocatalytic Processes for Enhanced Yields and Purity

Optimizing biocatalytic processes is crucial for achieving commercially viable yields and high purity of the target fatty acid. doabooks.org This involves fine-tuning various parameters of the microbial fermentation or biotransformation process.

Key optimization strategies include:

Host Strain Engineering: Modifying the host's metabolic pathways to direct more carbon flux towards the desired product and to prevent the formation of byproducts. This can involve gene knockouts or overexpression of key enzymes. d-nb.info

Reaction Conditions: Adjusting physical and chemical parameters such as temperature, pH, and substrate concentration can significantly impact enzyme activity and product yield. For instance, the bioconversion of oleic acid by Pseudomonas sp. 42A2 was optimized to maximize the production of (E)-10-hydroxy-8-octadecenoic acid. researchgate.net

Cofactor Regeneration: Many enzymatic reactions involved in fatty acid modification require cofactors like NAD+ or FAD. sci-hub.sekyoto-u.ac.jp Engineering the host to efficiently regenerate these cofactors is essential for sustained biocatalysis.

Process Design: The choice between whole-cell biocatalysis and the use of purified enzymes depends on the specific application. Whole-cell systems can be more cost-effective as they avoid enzyme purification steps, but may have lower specific activity. researchgate.net

Table 1: Examples of Engineered Microbial Systems for Fatty Acid Derivative Production

| Microorganism | Engineered Trait | Precursor | Product | Reference |

|---|---|---|---|---|

| Escherichia coli | Expression of oleate (B1233923) hydratase | Oleic acid | 10-hydroxystearic acid | d-nb.info |

| Escherichia coli | Expression of linoleic acid hydratase | Linoleic acid | 10-hydroxy-cis-12-octadecenoic acid | ebi.ac.uk |

| Yeast (Pichia pastoris) | Expression of peroxygenase | 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid | 12,13-epoxy-9-hydroxy-10(E)-octadecenoic acid | researchgate.net |

| Pseudomonas sp. 42A2 | Native hydratase activity | Oleic acid | (E)-10-hydroxy-8-octadecenoic acid | researchgate.net |

Enzymatic Synthesis and Biotransformation for Novel Fatty Acid Derivatives

Enzymatic synthesis and biotransformation offer precise and environmentally friendly routes to novel fatty acid derivatives that are often difficult to produce through traditional chemical methods. wur.nl Enzymes like lipases, hydratases, and oxygenases are key players in these processes.

Lipases are widely used for esterification reactions to produce various fatty acid esters. wur.nl For example, they can be used to create estolides and other biolubricants from hydroxy fatty acids. csic.es

Hydratases catalyze the addition of water to a double bond, forming a hydroxyl group. This is a key step in producing hydroxy fatty acids from unsaturated precursors. sci-hub.senih.gov For instance, oleate hydratase converts oleic acid to 10-hydroxystearic acid. d-nb.info Similarly, linoleic acid can be converted to 10-hydroxy-cis-12-octadecenoic acid by specific hydratases. ebi.ac.uknih.gov

Oxygenases, including dioxygenases and P450 monooxygenases, introduce oxygen into the fatty acid chain, leading to the formation of hydroperoxides, epoxides, and diols. d-nb.infonih.gov For example, a dioxygenase from Pseudomonas aeruginosa oxidizes oleic acid to (10S)-hydroperoxy-(8E)-octadecenoic acid. nih.gov

The biotransformation of this compound and its isomers can lead to a variety of valuable products. For example, the conversion of 10-hydroxy-12(Z)-octadecenoic acid by the yeast Candida boidinii yields γ-dodecelactone, a valuable fragrance compound. ebi.ac.uk

Fundamental Research in Sustainable Chemical Synthesis and Bio-Based Resources (Excluding Commercial Product Details)

The use of biocatalysis in fatty acid modification is a cornerstone of research into sustainable chemical synthesis. doabooks.org This research focuses on replacing petroleum-based feedstocks with renewable bio-based resources like plant oils and microbial lipids. wur.nl

Key research areas include:

Green Chemistry Principles: Biocatalytic processes operate under mild conditions (temperature, pressure, and pH), use water as a solvent, and are highly selective, which aligns with the principles of green chemistry. doabooks.org

Renewable Feedstocks: Fatty acids from plant oils and microalgae serve as renewable starting materials for the synthesis of a wide range of chemicals, reducing reliance on fossil fuels. mdpi.comwur.nl

Enzyme Discovery and Engineering: A significant research effort is dedicated to discovering new enzymes with novel activities and engineering existing enzymes to improve their stability, activity, and substrate specificity for industrial applications.

Utilization as Model Compounds in Fundamental Lipid Research

This compound and its various isomers are valuable tools in fundamental lipid research. atamankimya.com They serve as model compounds to investigate various aspects of lipid metabolism, membrane biology, and the physiological effects of different fatty acid structures.

Studies using labeled isomers of octadecenoic acid, including this compound, have provided insights into their absorption, distribution, and turnover in human plasma lipids. researchgate.net Such research helps to understand how the position and configuration of the double bond in a fatty acid affect its metabolic fate and biological activity. For example, research has shown that isomers of octadecenoic acid are metabolized differently, with variations in their rates of oxidation and incorporation into different lipid classes. researchgate.net

Future Research Directions and Unexplored Avenues in Cis 10 Octadecenoic Acid Research

Elucidation of Undiscovered Metabolic Pathways and Novel Enzymatic Activities

A primary focus for future research must be the comprehensive mapping of the metabolic pathways involving cis-10-octadecenoic acid. While it is known that this compound can be desaturated in mammalian systems, the full extent of its metabolic conversions, including elongation, oxidation, and incorporation into complex lipids, remains largely uncharted territory.

Key Research Questions:

What are the specific enzymes responsible for the desaturation and elongation of this compound?

Does this compound undergo transformations into signaling molecules analogous to the eicosanoids derived from other fatty acids?

How is the metabolism of this compound regulated at the genetic and enzymatic levels?

A study utilizing rat liver microsomes demonstrated that this compound can be desaturated to form dienoic acids, specifically Δ7,10- and Δ5,10-18:2 acids, albeit at a very low rate compared to other isomers like oleic acid. This suggests the involvement of specific desaturases, likely from the fatty acid desaturase (FADS) family of enzymes. However, the precise identity of these enzymes and their substrate specificity for this compound need to be definitively established through in vitro enzymatic assays with purified enzymes and in vivo studies using gene-editing technologies like CRISPR-Cas9 to knock out specific desaturase genes.

Furthermore, the potential for this compound to be a precursor for novel bioactive lipids is an exciting area for exploration. The octadecanoid pathway, well-documented in plants for producing signaling molecules like jasmonic acid, serves as a paradigm for how an 18-carbon fatty acid can be transformed into potent regulators of physiological processes. Investigating whether analogous pathways exist in mammals or other organisms for this compound could reveal new classes of signaling molecules with currently unknown functions.

Comprehensive Understanding of Stereoisomeric and Positional Isomer Specificity in Biological Recognition and Signaling

The subtle differences in the position and geometry of the double bond in fatty acid isomers can lead to profound differences in their biological activities. A comprehensive understanding of how biological systems differentiate this compound from its various stereoisomers and positional isomers is crucial for elucidating its specific roles.

Future research should focus on:

Receptor-Ligand Interactions: Identifying and characterizing specific receptors, such as G protein-coupled receptors (GPCRs), that exhibit preferential binding to this compound. The GPR120 receptor, for instance, is known to be activated by a range of long-chain fatty acids and can distinguish between different isomers. Investigating the binding affinity and signaling outcomes of this compound at GPR120 and other fatty acid-sensing receptors is a critical next step.

Enzyme Specificity: Quantifying the substrate specificity of key enzymes involved in lipid metabolism, such as acyl-CoA synthetases, desaturases, and elongases, for this compound compared to its isomers. This will help to explain the differential metabolic fates of these fatty acids.

Membrane Biophysics: Determining how the incorporation of this compound into cellular membranes affects membrane fluidity, lipid raft formation, and the function of membrane-bound proteins. The unique kink introduced by the cis-double bond at the 10th position likely has distinct effects on membrane architecture compared to other isomers.

Studies have already shown that the metabolism and cellular effects of octadecenoic acid isomers can vary significantly based on the position and configuration of the double bond. For example, trans isomers of octadecenoic acid have been shown to have different effects on adipocyte metabolism compared to their cis counterparts. Therefore, a detailed comparative analysis of this compound alongside its isomers in various biological assays is essential.

Exploration of Its Role in Inter-Kingdom Chemical Ecology and Host-Microbe Interactions

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in the complex chemical dialogues between different organisms, from microbes to plants and animals. The role of this compound in these interactions is a largely unexplored and potentially fruitful area of research.

Potential Research Avenues:

Microbial Production and Host Response: Investigating the production of this compound by gut microbiota and its subsequent effects on host physiology. Some gut bacteria are known to produce unique fatty acid metabolites that can influence host health. For instance, metabolites of linoleic acid produced by gut lactic acid bacteria have been shown to have anti-inflammatory effects.

Plant-Pathogen Interactions: Exploring the role of this compound in plant defense mechanisms. Octadecenoic acids are precursors to important signaling molecules in plants, and the presence of specific isomers could influence the outcome of interactions with pathogenic fungi and bacteria.

Interspecies Signaling: Determining if this compound or its derivatives act as pheromones or other signaling cues in insects or other animals.

The discovery that oxidized fatty acids, or oxylipins, serve as a form of "chemical language" for inter-kingdom communication highlights the potential for this compound to be involved in such processes. Future research could involve co-culturing different organisms and analyzing their lipid profiles to identify the production and exchange of this compound and its metabolites.

Advancement of In Situ and Spatially Resolved Analytical Techniques for Lipidomics

A significant challenge in understanding the biological roles of specific lipid isomers like this compound is the ability to accurately detect and quantify them within the complex milieu of a cell or tissue. The development and application of advanced analytical techniques are paramount to overcoming this hurdle.

Future directions in analytical chemistry should include:

High-Resolution Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI can provide detailed spatial distribution maps of lipids within tissue sections. Applying these methods to specifically visualize the localization of this compound in different tissues and sub-cellular compartments will provide invaluable insights into its sites of action and metabolism.

Raman Microscopy: This non-destructive, label-free imaging technique can provide chemical information based on the vibrational properties of molecules. The development of Raman spectral libraries for different fatty acid isomers, including this compound, will enable their in situ identification and monitoring within living cells.

Advanced Chromatographic Methods: The continued improvement of liquid chromatography (LC) and gas chromatography (GC) methods, coupled with mass spectrometry (MS), is essential for the separation and quantification of this compound from its isomers in complex biological samples.

A study that utilized deuterium-labeled this compound and mass spectrometry successfully tracked its uptake, distribution, and turnover in human plasma lipids, demonstrating the feasibility of such detailed analyses. Future advancements in the sensitivity and resolution of these techniques will be critical for a deeper understanding of this fatty acid's dynamics in biological systems.

Development of Advanced Biotechnological Platforms for Precise Isomer Production and Functional Validation

To rigorously study the biological functions of this compound, it is essential to have access to pure sources of this specific isomer. The development of biotechnological platforms for its precise production is a key enabling step for future research.

Areas for development include:

Metabolic Engineering of Microorganisms: Genetically engineering bacteria or yeast to selectively produce this compound. This could involve introducing and optimizing the expression of specific desaturases and elongases that favor the production of this isomer.

Cell-Free Enzymatic Synthesis: Developing in vitro systems using purified enzymes to synthesize this compound from readily available precursors. This approach would allow for the production of highly pure material for use in functional studies.

Functional Validation Platforms: Utilizing the produced this compound in a variety of high-throughput screening assays to identify its biological targets and functional effects. This could include cell-based assays for receptor activation, enzyme inhibition, and changes in gene expression.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the structure and purity of cis-10-Octadecenoic acid?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the position of the double bond (e.g., -NMR to identify proton shifts at C10) and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects isomerization by comparing retention times with standards. Infrared (IR) spectroscopy can validate functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm). Cross-reference spectral libraries and use internal standards to minimize experimental bias .

Q. How does the double bond position in cis-10-Octadecenoic acid affect its physical properties compared to other octadecenoic acid isomers?

- Methodology : Compare melting points, solubility, and phase behavior via differential scanning calorimetry (DSC) and polarimetry. For example, cis-9-Octadecenoic acid (oleic acid) has a lower melting point (−4°C) due to reduced molecular symmetry, whereas cis-10 isomers may exhibit distinct crystallization patterns. Solubility in organic solvents (e.g., hexane, ethanol) can be tested gravimetrically under controlled temperatures .

Q. What protocols minimize isomerization during isolation of cis-10-Octadecenoic acid from natural sources?

- Methodology : Use low-temperature extraction (e.g., cold ethanol or acetone precipitation) to prevent thermal degradation. Employ inert atmospheres (N or Ar) during solvent evaporation. Validate purity via thin-layer chromatography (TLC) with iodine vapor staining or silver nitrate-impregnated plates to detect unsaturated isomers. Store samples at −80°C in amber vials to avoid photochemical reactions .

Advanced Research Questions

Q. How can enzymatic pathways for cis-10-Octadecenoic acid biosynthesis be experimentally elucidated?

- Methodology : Use isotope-labeled precursors (e.g., -acetate) in cell cultures or recombinant enzyme assays to track carbon flux. Knockout or CRISPR-Cas9 silencing of candidate desaturases (e.g., Δ10-desaturases) in model organisms (e.g., Saccharomyces cerevisiae) can confirm enzymatic specificity. Pair with lipidomics (LC-MS/MS) to quantify intermediate metabolites .

Q. What statistical frameworks are optimal for analyzing dose-response effects of cis-10-Octadecenoic acid in cell-based assays?

- Methodology : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. For high-throughput data, employ machine learning pipelines (e.g., random forests) to identify outliers .

Q. How can molecular dynamics (MD) simulations model cis-10-Octadecenoic acid’s behavior in lipid bilayers?

- Methodology : Build bilayer systems using tools like CHARMM-GUI. Parameterize the force field (e.g., Lipid14/17) for accurate representation of double-bond geometry. Run simulations in GROMACS or NAMD under physiological conditions (310 K, 1 atm). Analyze membrane fluidity via lateral diffusion coefficients and order parameters (S) from deuterium NMR proxies .

Q. What strategies resolve contradictions in reported biological activities of cis-10-Octadecenoic acid across studies?

- Methodology : Conduct meta-analyses to assess heterogeneity sources (e.g., cell lines, purity thresholds). Use funnel plots to detect publication bias. Replicate key experiments with standardized protocols (e.g., ISO 9001 guidelines) and orthogonal assays (e.g., fluorescence-based vs. colorimetric viability tests). Report negative results transparently .

Methodological Considerations

- Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation. For example, a study on anti-inflammatory effects should define controls (e.g., oleic acid as an isomer control) and ethical animal use protocols .